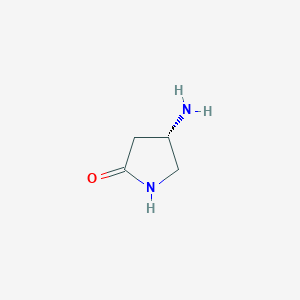

(S)-4-aminopyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (S)-4-aminopyrrolidin-2-one and its derivatives can be achieved through several methods. A notable approach involves the double reduction of cyclic sulfonamide precursors, which are prepared via a stereoselective intramolecular Heck reaction. This method is efficient in constructing molecules where the aryl sulfonyl moiety serves dual roles as an N-protecting group and aryl donor (Evans, 2007). Another synthesis route employs dynamic kinetic resolution (DKR) catalyzed by ω-transaminases, demonstrating the feasibility of preparing enantiomerically enriched 4-phenylpyrrolidin-2-one derivatives (Koszelewski et al., 2009).

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Protection Against Excitotoxic Neuronal Death : (S)-4-aminopyrrolidin-2-one derivatives, such as 2R,4R-APDC, show promise as neuroprotective agents. These derivatives can protect neurons against excitotoxic degeneration by activating metabotropic glutamate (mGlu) receptor subtypes mGlu2 and -3 (Battaglia et al., 1998).

Anticonvulsant and Neuroprotective Effects : In models of seizures induced in immature rats, compounds like 2R,4R-APDC have shown anticonvulsant and neuroprotective effects. This is attributed to the activation of group II metabotropic glutamate receptors (Folbergrová et al., 2005).

Synthesis and Properties

Asymmetric Synthesis : The S-(+) enantiomer of 4-aminopyrrolidin-2-one derivatives has been synthesized and studied for its antibacterial properties. This demonstrates the significance of asymmetric synthesis in enhancing the biological activity of such compounds (Rosen et al., 1988).

Synthesis of Isomers : The synthesis of various isomers of 4-aminopyrrolidine-2,4-dicarboxylate, a derivative of (S)-4-aminopyrrolidin-2-one, has been researched. These studies have implications for developing selective agonists for metabotropic glutamate receptors (Monn et al., 1996).

Enzymatic Catalysis

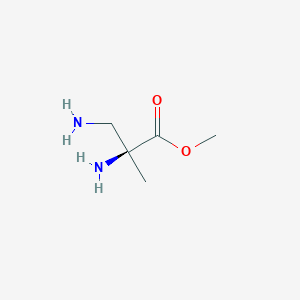

- Catalysis of Asymmetric Reactions : Derivatives of (S)-4-aminopyrrolidin-2-one, such as homochiral methyl 4-aminopyrrolidine-2-carboxylates, have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes. This highlights their role in modulating asymmetric chemoselective reactions (Ruiz-Olalla et al., 2015).

CNS Effects

- Effects on CNS Depression and Metabolic Compartmentation : Studies on compounds like 1-hydroxy-3-aminopyrrolid-2-one have shown effects on CNS depression and metabolic compartmentation in the brain, suggesting potential therapeutic applications (Möhler et al., 1975).

Potential in Drug Discovery

- Discovery of New Antagonists : The discovery and synthesis of (S)-3-aminopyrrolidine derivatives have led to the identification of potent CCR2 antagonists, demonstrating the utility of (S)-4-aminopyrrolidin-2-one derivatives in drug discovery (Xue et al., 2011).

Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound and the hazards associated with the compound.

Zukünftige Richtungen

This involves discussing potential future research directions based on the current understanding of the compound.

Eigenschaften

IUPAC Name |

(4S)-4-aminopyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-4(7)6-2-3/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMSBKAHGYGPLD-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650753 |

Source

|

| Record name | (4S)-4-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-aminopyrrolidin-2-one | |

CAS RN |

160806-40-6 |

Source

|

| Record name | (4S)-4-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B66633.png)

![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)